Quinoline-6-carboxylic Acid Scaffold Demonstrates Potent Ectonucleotidase Inhibition in Cancer Models
The quinoline-6-carboxylic acid scaffold, which forms the core of 3-aminoquinoline-6-carboxylic acid, has been validated as a potent ectonucleotidase inhibitor platform. Derivatives of quinoline-6-carboxylic acid (compounds 4a-4l) demonstrated sub-micromolar IC₅₀ values against multiple ectonucleotidase targets, with compound 4d showing IC₅₀ of 0.28 ± 0.03 µM against h-NTPDase1 and 0.92 ± 0.17 µM against h-NTPDase2, compound 4k demonstrating IC₅₀ of 0.11 ± 0.02 µM against h-ENPP1, and compound 4a inhibiting e5‘NT with IC₅₀ of 0.092 ± 0.02 µM [1]. In contrast, quinoline-3-carboxylic acid derivatives have been primarily explored as antibacterial agents and CK2 kinase inhibitors, with no reported ectonucleotidase activity [2].
| Evidence Dimension | Ectonucleotidase inhibitory activity |
|---|---|
| Target Compound Data | Quinoline-6-carboxylic acid scaffold derivatives: IC₅₀ = 0.092–0.92 µM across h-ENPP1, h-e5‘NT, and h-NTPDase1/2/3/8 |
| Comparator Or Baseline | Quinoline-3-carboxylic acid derivatives: No reported ectonucleotidase activity; primary activity in antibacterial and CK2 kinase inhibition |
| Quantified Difference | Scaffold-specific activity profile (6-carboxylic acid vs. 3-carboxylic acid) |
| Conditions | Recombinant enzyme inhibition assays using human ectonucleotidases (h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8, h-ENPP1, h-e5‘NT) |
Why This Matters
For immuno-oncology programs targeting adenosine-mediated immune suppression, the 6-carboxylic acid scaffold provides a validated starting point for inhibitor development, whereas 3-carboxylic acid scaffolds have not demonstrated this therapeutic relevance.
- [1] Ishaq A, Nawaz I, Qadir J, Alrokayan S, Hussain T, Gelsleichter E, Pelletier J, Sévigny J, Muhammad M, Huang Q, Iqbal J. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Research Square. 2025. doi:10.21203/rs.3.rs-6824809/v1. View Source
- [2] Syniugin AR, Ostrynska OV, Chekanov MO, Volynets GP, Starosyla SA, Bdzhola VG, Yarmoluk SM. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Socolar. View Source
